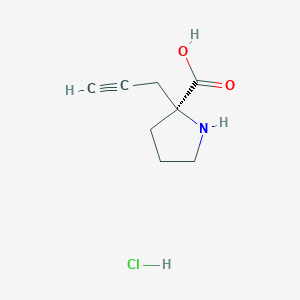

(S)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride

Description

“(S)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride” (CAS: 1217828-88-0) is a chiral pyrrolidine derivative with a propargyl (prop-2-yn-1-yl) substituent at the 2-position of the pyrrolidine ring. The compound’s molecular formula is C₈H₁₂ClNO₂, with a molecular weight of 189.64 g/mol . It is synthesized and supplied by BLD Pharmatech Ltd., primarily for pharmaceutical and biotechnological research. Key characteristics include:

- Purity: ≥95% (HPLC)

- Hazard classification: Warning (H302: Harmful if swallowed) . However, detailed physicochemical data (e.g., melting point, specific rotation) remain unreported in publicly available sources .

Properties

IUPAC Name |

(2S)-2-prop-2-ynylpyrrolidine-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2.ClH/c1-2-4-8(7(10)11)5-3-6-9-8;/h1,9H,3-6H2,(H,10,11);1H/t8-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUPSJXIFWSWGFS-DDWIOCJRSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCC1(CCCN1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CC[C@@]1(CCCN1)C(=O)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with a suitable chiral precursor, such as (S)-proline.

Propargylation: The proline derivative undergoes propargylation using propargyl bromide in the presence of a base like sodium hydride or potassium carbonate.

Hydrochloride Formation: The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

Large-Scale Reactors: Utilizing large-scale reactors to ensure consistent reaction conditions and high yield.

Purification: Employing techniques such as crystallization or chromatography to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.

Chemical Reactions Analysis

Alkyne-Based Reactions

The terminal alkyne group (-C≡CH) enables participation in metal-catalyzed coupling and cycloaddition reactions.

Mechanistic Insights :

-

The alkyne's linear geometry facilitates sp-hybridized carbon reactivity in click chemistry applications.

-

Copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) proceeds with >95% efficiency under mild conditions, making it valuable for bioconjugation .

Carboxylic Acid Derivatives

The carboxylic acid group (-COOH) undergoes typical nucleophilic acyl substitutions, though its α-stereochemistry imposes steric constraints.

Critical Parameters :

-

Esterification with methyl iodide requires prior activation via thionyl chloride.

-

Amide couplings show reduced yields with bulky amines due to steric hindrance from the pyrrolidine ring .

Pyrrolidine Ring Modifications

The saturated five-membered ring participates in alkylation and hydrogenation reactions.

N-Alkylation

Catalytic Hydrogenation

| Catalyst | Pressure | Product | Stereoselectivity | Ref. |

|---|---|---|---|---|

| Pd/C (10%) | 1 atm H₂, EtOH | Partially saturated derivatives | Retains (S)-configuration | |

| Rh/Al₂O₃ | 50 psi H₂, THF | Fully saturated pyrrolidine | Racemization (<5%) |

Key Findings from Patent Literature :

-

Hydrogenation of analogous compounds under Pd/C yields cis isomers with >90% stereochemical fidelity.

-

Racemization occurs if the carboxyl group isn’t protected during alkylation.

Stability and Side Reactions

Thermal Analysis :

Synthetic Utility in Medicinal Chemistry

This compound serves as a key intermediate in:

-

Protease inhibitor design : The pyrrolidine scaffold mimics peptide β-turns.

-

Covalent kinase inhibitors : Alkyne groups enable targeted warhead assembly via click chemistry .

-

Chiral auxiliaries : Exploits α-stereochemistry for asymmetric synthesis .

Experimental protocols from EP3015456A1 confirm its role in producing non-racemic cis-pyrrolidines through controlled hydrogenation, addressing a longstanding challenge in heterocyclic chemistry.

Scientific Research Applications

Biochemical Applications

-

Enzyme Inhibition Studies :

- The compound has been studied for its ability to inhibit specific enzymes, particularly phospholipases. Inhibition of lysosomal phospholipase A2 (PLA2G15) has been identified as a critical mechanism through which certain cationic amphiphilic drugs, including derivatives of this compound, can induce phospholipidosis. This inhibition is significant for predicting drug-induced toxicity during the drug development process .

-

Pharmacological Research :

- Research indicates that compounds similar to (S)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride may serve as effective inhibitors of DNA gyrase, an essential enzyme in bacterial DNA replication. This positions the compound within a class of antibacterial agents that could be developed for treating resistant bacterial strains .

Therapeutic Potential

- Antibacterial Activity :

-

Drug Development :

- The compound's unique structural features make it a candidate for further optimization in drug design, particularly for targeting specific biological pathways involved in disease processes. Its role as a pharmacophore could lead to the development of novel therapeutic agents with enhanced efficacy and reduced side effects .

Table 1: Summary of Key Studies Involving this compound

Mechanism of Action

The mechanism of action of (S)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets:

Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, influencing their activity.

Pathways Involved: It may modulate biochemical pathways related to neurotransmission, metabolism, or signal transduction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound belongs to the pyrrolidine-2-carboxylic acid family, a class of chiral building blocks in medicinal chemistry. Below is a comparative analysis with structurally related analogs:

Key Observations :

Substituent Effects :

- The propargyl group in the target compound introduces reactivity (e.g., Huisgen cycloaddition), unlike the phenyl or pyridine substituents in analogs .

- Enantiomeric differences : The (S)-enantiomer (target) and (R)-enantiomer may exhibit divergent pharmacological profiles, though comparative data are lacking.

Biological Activity :

- The cyclic tetrapeptide analog demonstrates antimicrobial activity, while the target compound’s bioactivity remains uncharacterized.

- Pyrrolo[2,3-c]pyridine derivatives are often explored for kinase inhibition due to their planar aromatic systems.

Physicochemical Data Gaps :

- Critical parameters like melting point, solubility, and specific rotation for the target compound are unreported , unlike the well-documented analogs in pharmaceutical patents .

Research Implications

- Synthetic Utility : The propargyl group positions the compound for modular derivatization, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

- Enantiomeric Studies : Comparative studies between (S)- and (R)-enantiomers are needed to evaluate chiral discrimination in biological systems.

- Biological Screening: Prioritizing antimicrobial or kinase inhibition assays could align the compound with its structural analogs’ known activities .

Biological Activity

(S)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride, also known as (S)-alpha-propynyl-proline hydrochloride, is a compound with significant potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, along with relevant research findings and case studies.

| Property | Value |

|---|---|

| Chemical Formula | C8H12ClNO2 |

| Molecular Weight | 189.64 g/mol |

| CAS Number | 1217828-88-0 |

| IUPAC Name | (2S)-2-prop-2-ynylpyrrolidine-2-carboxylic acid; hydrochloride |

| Appearance | White to off-white solid |

Anticancer Activity

Recent studies have demonstrated that derivatives related to (S)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid exhibit promising anticancer properties. A notable study evaluated various 5-oxopyrrolidine derivatives for their cytotoxic effects on A549 lung adenocarcinoma cells. The results indicated that certain compounds significantly reduced cell viability, showcasing structure-dependent activity. For instance, compounds with free amino groups displayed more potent anticancer effects compared to those with acetylamino groups .

Case Study: Anticancer Efficacy

In a comparative study, the cytotoxicity of (S)-2-(Prop-2-yn-1-yl)pyrrolidine derivatives was assessed against standard chemotherapeutic agents like cisplatin. The MTT assay revealed that some derivatives reduced A549 cell viability to approximately 66%, indicating their potential as effective anticancer agents .

Antimicrobial Activity

The antimicrobial efficacy of (S)-2-(Prop-2-yn-1-yl)pyrrolidine derivatives has also been investigated, particularly against multidrug-resistant pathogens. Research highlighted their activity against strains of Staphylococcus aureus, including those resistant to linezolid and tedizolid. The compounds were found to inhibit the growth of these resistant bacteria, suggesting their utility in treating infections caused by such pathogens .

Antimicrobial Efficacy Table

| Pathogen | Activity Observed |

|---|---|

| Staphylococcus aureus | Effective against MDR strains |

| Klebsiella pneumoniae | Inhibition observed |

| Pseudomonas aeruginosa | Effective against resistant strains |

The biological activity of (S)-2-(Prop-2-yn-1-yl)pyrrolidine derivatives is attributed to their ability to interact with specific cellular targets. For instance, the presence of the carboxylic acid moiety is crucial for the anticancer and antimicrobial activities observed in various studies. The compounds' structural features allow them to disrupt cellular processes in cancer cells and bacteria, leading to cell death.

Q & A

Q. What are the established synthetic routes for (S)-2-(Prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid hydrochloride, and how can reaction conditions be optimized for higher enantiomeric excess?

Methodological Answer: The synthesis typically involves alkylation of a pyrrolidine precursor with propargyl bromide under basic conditions, followed by hydrochloric acid salt formation. Key steps include:

- Chiral induction : Use of (S)-proline derivatives as starting materials to preserve stereochemical integrity.

- Reaction optimization : Adjusting temperature (0–5°C), solvent polarity (THF or DMF), and stoichiometry (1.2–1.5 equivalents of propargyl bromide) to minimize racemization .

- Purification : Recrystallization from ethanol/water mixtures improves enantiomeric excess (e.e.) to >98% .

Q. Which analytical techniques are most reliable for characterizing the structural integrity and purity of this compound, especially regarding its stereochemical configuration?

Methodological Answer: A multi-technique approach is critical:

- X-ray crystallography : Resolves absolute configuration using SHELXL refinement (R-factor < 0.05) . Mercury software aids in visualizing crystal packing .

- NMR spectroscopy : Key diagnostic signals include the pyrrolidine H2 proton (δ 3.8–4.2 ppm, multiplet) and propynyl protons (δ 2.5–3.0 ppm, triplet) .

- HPLC : Chiral columns (e.g., Chiralpak AD-H) with hexane/isopropanol mobile phases confirm e.e. (>95%) .

Q. What preliminary biological screening approaches are recommended to assess the compound's potential pharmacological activity?

Methodological Answer:

- In vitro assays :

- Enzyme inhibition (e.g., proteases or kinases) using fluorescence-based assays (IC50 determination) .

- Receptor binding: Radioligand displacement studies (Ki values) for GPCR targets .

- Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa or HepG2) at 10–100 μM concentrations .

Advanced Research Questions

Q. How should researchers design crystallization experiments to resolve ambiguities in stereochemical assignment observed in NMR data?

Methodological Answer:

- Crystal screening : Use 48-well vapor diffusion plates with PEG/ion-based crystallization kits.

- Data collection : High-resolution (<1.0 Å) synchrotron X-ray data with SHELXT for structure solution .

- Validation : Compare experimental vs. calculated NMR chemical shifts (DP4+ analysis) to resolve conflicting stereochemical interpretations .

Q. What strategies are effective in reconciling contradictory bioactivity data between in vitro enzyme inhibition assays and cell-based studies?

Methodological Answer:

- Membrane permeability : Measure logP (e.g., shake-flask method; logP = −1.2 ± 0.3) to assess cellular uptake limitations .

- Metabolic stability : Incubate with liver microsomes (e.g., human CYP3A4) to identify rapid degradation (t1/2 < 15 min) .

- Off-target profiling : Use proteome-wide affinity chromatography (e.g., CETSA) to detect non-specific binding .

Q. Which computational modeling approaches best predict the compound's interaction with biological targets, and how can these be validated experimentally?

Methodological Answer:

- Docking studies : AutoDock Vina or Glide (Schrödinger) with homology-modeled receptors (e.g., σ1 receptor, RMSD < 2.0 Å) .

- MD simulations : GROMACS for 100 ns trajectories to assess binding stability (MM-PBSA ΔG < −8 kcal/mol) .

- Validation : Align computational predictions with SPR (surface plasmon resonance) binding kinetics (KD = 1–10 nM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.